n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is C3H10ClN. The molecular weight is 100.601. The structure consists of a propyl group (CH3CH2CH2-) attached to an amine group (NH2), and it is the hydrochloride salt of this compound.Scientific Research Applications
Bioconjugation in Aqueous Media
- Study Context : Amide formation mechanisms between carboxylic acid and amine in aqueous media using carbodiimide derivatives were explored. This research, while not directly involving n-Propyl-2,2,3,3,3-d5-amine Hydrochloride, provides insights into reactions pertinent to such compounds in biological contexts (Nakajima & Ikada, 1995).
Poly(Propylene Amine) Dendrimers
- Study Context : Research on poly(propylene amine) dendrimers, which are closely related to the chemical structure of this compound, investigated their absorption spectra and photophysical properties. This study is relevant for understanding the behavior of similar compounds in photophysical applications (Vögtle et al., 1999).
Functionalization in Water for Fluorescent Labeling
- Study Context : This research described a method for amine functionalization in water, relevant to substances like this compound, for fluorescent labeling and potential bioconjugation (York et al., 2007).
Surface Modification with Amine Groups
- Study Context : The study detailed the modification of Bi2WO6 particles with n-propyl amine groups for application in artificial photosynthesis, highlighting the use of such amine groups in surface modification for catalytic processes (Morais et al., 2020).
Solid-Phase Microextraction
- Study Context : Development of an amino-functionalized polymer for solid-phase microextraction of environmental samples, indicating the potential utility of similar amines in analytical chemistry applications (Bagheri et al., 2008).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The inhibition of PDE4 leads to an increase in cAMP levels, which can have various downstream effects depending on the specific cell type. For instance, in immune cells, increased cAMP levels can suppress inflammatory responses . The inhibition of DNA topoisomerase I, on the other hand, can lead to DNA damage and apoptosis, particularly in rapidly dividing cells .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride involves the reaction of n-Propylamine with 2,2,3,3,3-pentadeuterio-1-propanol followed by the reaction of the resulting product with Hydrogen chloride gas.", "Starting Materials": [ "n-Propylamine", "2,2,3,3,3-pentadeuterio-1-propanol", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: n-Propylamine is reacted with 2,2,3,3,3-pentadeuterio-1-propanol in the presence of a catalyst to yield n-Propyl-2,2,3,3,3-d5-amine.", "Step 2: The resulting product from step 1 is then reacted with Hydrogen chloride gas to yield n-Propyl-2,2,3,3,3-d5-amine Hydrochloride." ] } | |
CAS No. |
1398065-66-1 |
Molecular Formula |
C3H10ClN |
Molecular Weight |
100.601 |
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2; |
InChI Key |
PYNUOAIJIQGACY-LUIAAVAXSA-N |
SMILES |
CCCN.Cl |
Synonyms |
1-Propanamine Hydrochloride-d5; Propylamine Hydrochloride-d5; 1-Aminopropane Hydrochloride-d5; 1-Propylammonium Chloride-d5; Propylammonium Chloride-d5; n-Propylammonium Chloride-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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